(4-Benzyloxyphenyl)tributylstannane (CAS 145745-05-7) is a highly stable, functionalized organotin reagent primarily utilized as a nucleophilic partner in Stille cross-couplings and advanced transmetalation protocols. Featuring a robust benzyl-protected phenolic ether, it enables the direct introduction of an oxygen-functionalized aryl group into complex chemical scaffolds without the protic interference associated with free phenols. In industrial and advanced laboratory settings, it is favored for its broad solubility in organic solvents, bench stability, and highly predictable reactivity in both traditional palladium-catalyzed C-C bond formations and emerging copper-mediated C-S coupling methodologies [1].
Substituting (4-benzyloxyphenyl)tributylstannane with its boronic acid counterpart (4-benzyloxyphenylboronic acid) or unprotected organotin analogs often leads to reaction failure in sensitive catalytic cycles. In specific oxidative aminoarylation workflows, aryl boronic acids, Grignard reagents, and arylzinc bromides completely fail to initiate the required addition, whereas this specific tributylstannane derivative successfully drives the reaction to completion [1]. Furthermore, attempting to use an unprotected (4-hydroxyphenyl)tributylstannane introduces acidic protons that can quench organometallic intermediates or poison transition metal catalysts (such as Cu(I) or Pd(II)), severely depressing yields and complicating downstream purification. The benzyl ether provides essential steric and electronic shielding during the primary coupling event.
During the synthesis of 4-substituted imidazolidinones via the aminoarylation of N-allylureas, standard nucleophiles exhibit severe limitations. When tested under optimized Pd(II) oxidative conditions (H2O2 oxidant), aryl boronic acids, Grignard reagents, and arylzinc bromides failed to provide any addition product. In stark contrast, the use of (4-benzyloxyphenyl)tributylstannane proceeded smoothly, driving exclusive 5-exo-trig cyclization to form the target heterocycles [1].
| Evidence Dimension | Formation of 4-arylmethyl imidazolidinones via 5-exo cyclization |
| Target Compound Data | Proceeds smoothly to exclusive 5-exo cyclization product |
| Comparator Or Baseline | Aryl boronic acids, Grignards, and arylzinc bromides (0% addition/conversion) |
| Quantified Difference | Complete binary advantage (Reaction success vs. Total failure) |
| Conditions | Pd(II) catalysis, H2O2 oxidant, N-allylureas substrate in THF |
For buyers synthesizing complex nitrogen heterocycles, this stannane is strictly required where standard Suzuki or Negishi reagents completely fail to react.
In ligand-free copper(I)-mediated cross-coupling reactions with sulfur electrophiles, bulky para-substituted stannanes can sometimes suffer from reduced transmetalation efficiency. However, at a 2.5 mmol scale, (4-benzyloxyphenyl)tributylstannane coupled to afford the desired functionalized aromatic thioether without any significant reduction in yield compared to the unfunctionalized baseline (tributyl(phenyl)stannane, which achieves ~76% yield) [1].
| Evidence Dimension | Isolated yield in electrophilic thiolation |
| Target Compound Data | Maintains high yield at 2.5 mmol scale without steric penalty |
| Comparator Or Baseline | Tributyl(phenyl)stannane (76% baseline yield) |
| Quantified Difference | Equivalent yield performance despite the bulky para-benzyloxy substituent |
| Conditions | CuCl (1.5 equiv), KF (2.0 equiv), 1,4-dioxane, 120 °C, reacting with sulfur electrophiles |
Demonstrates that the bulky benzyloxy protecting group does not hinder transmetalation, ensuring reliable scale-up for thioether-containing pharmaceutical intermediates.
The robust nature of the benzyl ether in (4-benzyloxyphenyl)tributylstannane allows it to survive harsh cross-coupling environments that would degrade unprotected analogs. In Cu-mediated couplings, aryl stannanes containing functional groups suitable for downstream orthogonal transformations (such as the benzyloxy group) were coupled with complete chemoselectivity, generating isolated yields of complex thioethers up to 70% [1]. An unprotected phenol would quench the Cu(I) catalyst, severely limiting the reaction.
| Evidence Dimension | Catalyst compatibility and functional group tolerance |
| Target Compound Data | Complete chemoselectivity and tolerance of the benzyl protecting group |
| Comparator Or Baseline | Unprotected (4-hydroxyphenyl)tributylstannane (Prone to catalyst poisoning) |
| Quantified Difference | Eliminates protic quenching, allowing up to 70% isolated yields in subsequent orthogonal transformations |
| Conditions | Ligand-free Cu(I)-mediated cross-coupling |
Procurement teams must select the benzyl-protected form to ensure the phenolic oxygen survives harsh cross-coupling environments before late-stage deprotection.
Directly leveraging its unique reactivity over boronic acids, this compound is the reagent of choice for the Pd(II)-catalyzed aminoarylation of N-allylureas. It provides exclusive 5-exo-trig cyclization, making it critical for drug discovery programs targeting anti-inflammatory and antitumoral imidazolidinone scaffolds where standard Suzuki coupling fails [1].
Due to its high yield retention in ligand-free Cu(I)-mediated C-S cross-couplings, this stannane is ideal for synthesizing functionalized aromatic thioethers. It serves as a reliable building block for pharmaceutical pipelines where sulfur-containing motifs must be introduced without degrading existing oxygen-based functional groups [2].
Because the benzyloxy group is completely stable under standard Stille and transmetalation conditions, this compound is procured as a masked phenol precursor. After the organotin moiety is successfully coupled to the target core, the benzyl group can be cleanly removed via standard hydrogenolysis (Pd/C, H2) to reveal the reactive phenol for further derivatization, a workflow impossible with unprotected stannanes [2].
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